molecular formula C11H11N3O2 B1484370 3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-41-9

3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484370
CAS RN: 2098102-41-9
M. Wt: 217.22 g/mol
InChI Key: CKDYEVMNYVODPV-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, while pyridines are six-membered heterocyclic compounds with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic pyrimidine and pyridine rings. The ethyl group attached to the pyrimidine ring would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrimidine and pyridine rings. These could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be soluble in polar solvents due to the presence of the polar nitrogen atoms. It may also exhibit tautomeric forms due to the presence of the keto groups in the pyrimidine ring .

Scientific Research Applications

Chemical Synthesis Innovations The chemical synthesis and functionalization of tetrahydropyrimidine-dione derivatives have been explored for creating highly functionalized compounds. For instance, the expedient phosphine-catalyzed [4 + 2] annulation process generates tetrahydropyrimidines with significant regioselectivity and yield, illustrating the versatile reactivity and utility of this scaffold in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Antimicrobial Properties Derivatives of tetrahydropyrimidine-dione have been synthesized with antimicrobial properties. A study synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and examining their reaction with electrophiles showed potential for these compounds in antimicrobial applications. These derivatives undergo various chemical reactions to produce compounds with potential for treating microbial infections (Mekuskiene & Vainilavicius, 2006).

Pharmacological Exploration The exploration of tetrahydropyrimidine-dione derivatives extends into pharmacological territories, including the synthesis of novel compounds with potential as GnRH receptor antagonists. These derivatives, especially those incorporating thieno[2,3-d]pyrimidine-2,4-dione scaffolds, have been evaluated for their potential to treat reproductive diseases, highlighting the therapeutic versatility of this chemical framework (Guo et al., 2003).

Material Science and Catalysis Ionic liquid-mediated synthesis showcases the application of tetrahydropyrimidine-dione derivatives in material science and catalysis. The synthesis of novel chromone-pyrimidine coupled derivatives underlines the role of green chemistry in facilitating efficient, eco-friendly, and high-yield chemical reactions. This approach exemplifies the broader utility of tetrahydropyrimidine-dione derivatives beyond biological applications, towards sustainable chemical synthesis (Nikalje et al., 2017).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or materials science, given the wide range of applications of pyrimidine and pyridine derivatives .

properties

IUPAC Name

3-ethyl-6-pyridin-3-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-10(15)6-9(13-11(14)16)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDYEVMNYVODPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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